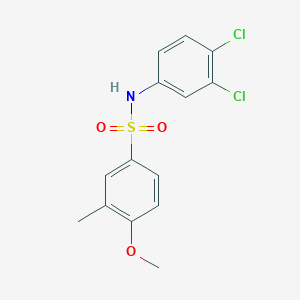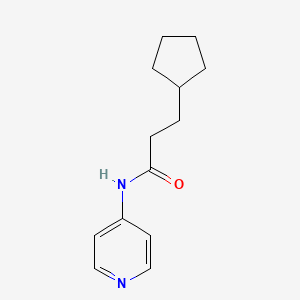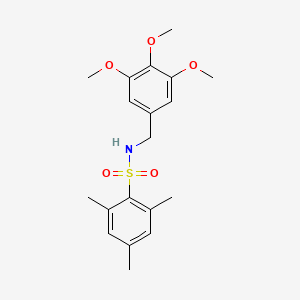![molecular formula C15H14N2O3 B5707012 N-{[(4-methoxyphenyl)amino]carbonyl}benzamide](/img/structure/B5707012.png)
N-{[(4-methoxyphenyl)amino]carbonyl}benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{[(4-methoxyphenyl)amino]carbonyl}benzamide, also known as NMBC, is a chemical compound that has been extensively studied for its potential use in scientific research. NMBC is a small molecule that has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for researchers in a range of fields.
Mécanisme D'action
The mechanism of action of N-{[(4-methoxyphenyl)amino]carbonyl}benzamide is not fully understood, but it is believed to act by inhibiting the activity of proteases, which are enzymes that break down proteins. N-{[(4-methoxyphenyl)amino]carbonyl}benzamide has been shown to selectively inhibit the activity of certain proteases, making it a valuable tool for the study of protease function.
Biochemical and Physiological Effects:
N-{[(4-methoxyphenyl)amino]carbonyl}benzamide has been shown to have a variety of biochemical and physiological effects, including the inhibition of protease activity, the modulation of protein-protein interactions, and the induction of apoptosis (programmed cell death) in cancer cells. N-{[(4-methoxyphenyl)amino]carbonyl}benzamide has also been shown to have anti-inflammatory effects, making it a potential therapeutic agent for the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-{[(4-methoxyphenyl)amino]carbonyl}benzamide is its small size, which makes it easy to use in a variety of lab experiments. N-{[(4-methoxyphenyl)amino]carbonyl}benzamide is also relatively stable and easy to synthesize, making it a cost-effective tool for researchers. However, one limitation of N-{[(4-methoxyphenyl)amino]carbonyl}benzamide is that its mechanism of action is not fully understood, which may limit its usefulness in certain research applications.
Orientations Futures
There are many potential future directions for the study of N-{[(4-methoxyphenyl)amino]carbonyl}benzamide, including the development of new synthetic methods for its production, the identification of new protease targets for its use as a tool in protease research, and the development of new therapeutic applications for its use in the treatment of cancer and inflammatory diseases. Additionally, further research is needed to fully understand the mechanism of action of N-{[(4-methoxyphenyl)amino]carbonyl}benzamide and its potential applications in a variety of research fields.
Méthodes De Synthèse
N-{[(4-methoxyphenyl)amino]carbonyl}benzamide can be synthesized using a variety of methods, including the reaction of 4-methoxyaniline with phosgene followed by reaction with benzoyl chloride. Other methods include the reaction of 4-methoxyaniline with benzoyl isocyanate or the reaction of 4-methoxyaniline with benzoyl chloride in the presence of triethylamine.
Applications De Recherche Scientifique
N-{[(4-methoxyphenyl)amino]carbonyl}benzamide has been used in a variety of scientific research applications, including as a fluorescent probe for the detection of proteases and as a tool for the study of protein-protein interactions. N-{[(4-methoxyphenyl)amino]carbonyl}benzamide has also been used in the study of cancer biology, as it has been shown to inhibit the growth of cancer cells in vitro.
Propriétés
IUPAC Name |
N-[(4-methoxyphenyl)carbamoyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O3/c1-20-13-9-7-12(8-10-13)16-15(19)17-14(18)11-5-3-2-4-6-11/h2-10H,1H3,(H2,16,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUNZUOHUFSEILM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)NC(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47201915 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-[(4-methoxyphenyl)carbamoyl]benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![phenyl 4-{[(phenylacetyl)oxy]methyl}benzoate](/img/structure/B5706949.png)

![2-[(4-chlorophenyl)thio]-N-(4-methyl-3-nitrophenyl)acetamide](/img/structure/B5706955.png)
![2-[(4-fluorobenzyl)thio]-3-(4-methoxyphenyl)-4(3H)-quinazolinone](/img/structure/B5706958.png)


![2-[(2-chlorophenyl)amino]-5,5-dimethyl-5,6-dihydro-1,3-benzothiazol-7(4H)-one](/img/structure/B5706981.png)
![ethyl 1-[2-(ethylthio)benzoyl]-4-piperidinecarboxylate](/img/structure/B5706992.png)
![9-nitro-6H-chromeno[4,3-b]quinoline](/img/structure/B5707000.png)
![4-bromo-N'-[(2,4-dimethylbenzoyl)oxy]benzenecarboximidamide](/img/structure/B5707005.png)


![[4-({[(3-acetylphenyl)amino]carbonothioyl}amino)phenyl]acetic acid](/img/structure/B5707041.png)